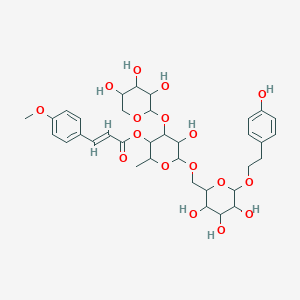

MeOCM

Description

Properties

CAS No. |

110267-42-0 |

|---|---|

Molecular Formula |

C35H46O17 |

Molecular Weight |

738.7 g/mol |

IUPAC Name |

[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O17/c1-17-31(51-24(38)12-7-18-5-10-21(45-2)11-6-18)32(52-34-28(42)25(39)22(37)15-47-34)30(44)35(49-17)48-16-23-26(40)27(41)29(43)33(50-23)46-14-13-19-3-8-20(36)9-4-19/h3-12,17,22-23,25-37,39-44H,13-16H2,1-2H3/b12-7+ |

InChI Key |

ZSSONUOCZAKCRR-KPKJPENVSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC |

Synonyms |

4-(4-methyoxycinnamoyl)mussatioside MeOCM |

Origin of Product |

United States |

Foundational & Exploratory

The Structural and Functional Landscape of p-Methoxycinnamoyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-methoxycinnamoyl moiety, a core structural feature in a variety of organic molecules, is of significant interest to the scientific community due to its prevalence in natural products and its diverse range of biological activities. This technical guide provides an in-depth exploration of the structure, synthesis, and biological significance of p-methoxycinnamoyl compounds, with a focus on their potential in drug discovery and development.

Core Structure and Derivatives

The foundational structure of a p-methoxycinnamoyl compound is characterized by a methoxy group (-OCH₃) at the para position of a phenyl ring, which is attached to a propenoyl group. The general structure can be represented as a p-methoxycinnamic acid backbone, which can be esterified or otherwise modified to yield a wide array of derivatives.

Cinnamic acid and its derivatives, including p-methoxycinnamic acid, are aromatic carboxylic acids with a benzene ring conjugated to a propenoic acid side chain.[1] This structural framework is the basis for numerous compounds with varied physicochemical properties and biological activities. Modifications such as hydroxylation, methoxylation, and esterification of the carboxylic acid group are common, leading to a broad family of related molecules.[1]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of p-methoxycinnamoyl compounds are crucial for their identification, characterization, and application in various scientific fields. The following tables summarize key data for p-methoxycinnamic acid and some of its common ester derivatives.

Table 1: Physicochemical Properties of Selected p-Methoxycinnamoyl Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| p-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | 172-175[2][3] | Slightly soluble in water; soluble in ethanol, methanol, and DMSO. |

| Ethyl p-methoxycinnamate | C₁₂H₁₄O₃ | 206.24 | 49[4] | Insoluble in water; soluble in organic solvents. |

| Methyl p-methoxycinnamate | C₁₁H₁₂O₃ | 192.21 | 89-91 | Insoluble in water; soluble in organic solvents. |

| Propyl p-methoxycinnamate | C₁₃H₁₆O₃ | 220.26 | - | Insoluble in water; soluble in organic solvents. |

| Butyl p-methoxycinnamate | C₁₄H₁₈O₃ | 234.29 | - | Insoluble in water; soluble in organic solvents. |

Table 2: Spectroscopic Data for Selected p-Methoxycinnamoyl Compounds

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| p-Methoxycinnamic acid | 12.51 (1H, s, -COOH), 7.78 (1H, d, J=15.4 Hz), 7.54 (2H, d, J=8.0 Hz), 7.21 (2H, d, J=8.0 Hz), 6.93 (2H, d, J=9.6 Hz), 6.31 (1H, d, J=15.4 Hz), 3.87 (3H, s, -OCH₃)[5] | 178.78, 166.08, 162.12, 146.27, 135.10, 130.39, 129.44, 126.42, 124.25, 115.53, 114.51, 55.43[5] | 3224 (-OH), 3025 (C-H aromatic), 1672 (C=O), 1590 (C=C), 1248, 1151 (C-O)[5] |

| Ethyl p-methoxycinnamate | 7.65 (1H, d, J=16.0 Hz), 7.42 (2H, d, J=7.0 Hz), 6.90 (2H, d, J=7.0 Hz), 6.31 (1H, d, J=16.0 Hz), 4.25 (2H, q), 3.82 (3H, s, -OCH₃), 1.32 (3H, t)[4] | 167.3, 161.3, 144.2, 129.7, 127.3, 115.7, 114.3, 60.3, 55.3, 14.5[4] | 2966, 2839 (C-H), 1705 (C=O), 825[6] |

| Benzyl p-methoxycinnamate | 7.71 (1H, d, J=16.0 Hz), 7.52-7.30 (7H, m), 6.93-6.88 (2H, m), 6.36 (1H, d, J=16.0 Hz), 5.25 (2H, s), 3.84 (3H, s)[7] | 167.3, 161.6, 145.0, 136.4, 129.9, 128.7, 128.4, 128.3, 127.2, 115.5, 114.5, 66.3, 55.5[7] | - |

| Propyl p-methoxycinnamate | 7.62 (1H, d, J=16.0 Hz), 7.44 (2H, d, J=9.0 Hz), 6.87 (2H, d, J=9.0 Hz), 6.29 (1H, d, J=16.0 Hz), 4.13 (2H, t), 3.80 (3H, s), 1.71 (2H, m), 0.97 (3H, t)[6] | 167.5, 161.4, 144.3, 129.8, 127.3, 115.8, 114.4, 66.0, 55.4, 22.2, 10.5[6] | 2966, 2839 (C-H), 1705 (C=O), 825[6] |

| Butyl p-methoxycinnamate | 7.63 (1H, d, J=16.0 Hz), 7.45 (2H, d, J=9.0 Hz), 6.88 (2H, d, J=9.0 Hz), 6.30 (1H, d, J=16.0 Hz), 4.19 (2H, t), 3.81 (3H, s), 1.67 (2H, m), 1.42 (2H, m), 0.95 (3H, t)[6] | 167.5, 161.5, 144.3, 129.8, 127.3, 115.9, 114.4, 64.4, 55.4, 30.9, 19.3, 13.8[6] | - |

Experimental Protocols

The synthesis of p-methoxycinnamoyl compounds can be achieved through various established chemical reactions. Below are detailed protocols for two common methods.

Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[8]

Materials:

-

p-Methoxybenzaldehyde

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Sonicator (optional, for ultrasound-assisted synthesis)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of p-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is prepared.[2][3]

-

The mixture is heated, traditionally at elevated temperatures for several hours. Alternatively, the reaction can be assisted by ultrasonic irradiation in a sonicator at a lower temperature (e.g., 50°C) for a shorter duration (e.g., 60 minutes).[2][3]

-

After the reaction is complete, the mixture is poured into water and acidified with hydrochloric acid to precipitate the p-methoxycinnamic acid.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of p-Methoxycinnamoyl Chloride

p-Methoxycinnamoyl chloride is a key intermediate for the synthesis of various esters and amides.

Materials:

-

p-Methoxycinnamic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or other inert solvent)

-

Pyridine (one drop, as catalyst)

Procedure:

-

To a solution of p-methoxycinnamic acid in dry benzene, a drop of pyridine is added.[5]

-

A 5-fold excess of thionyl chloride is carefully added to the mixture.[5]

-

The reaction mixture is refluxed overnight. The progress of the reaction can be monitored by observing the cessation of HCl gas evolution.[5]

-

After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude p-methoxycinnamoyl chloride.[5] This product is often used in the next step without further purification.

Hydrolysis of Ethyl p-Methoxycinnamate to p-Methoxycinnamic Acid

This method is useful for obtaining p-methoxycinnamic acid from its readily available ethyl ester, which can be isolated from natural sources like Kaempferia galanga (kencur).[9]

Materials:

-

Ethyl p-methoxycinnamate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Ethyl p-methoxycinnamate is dissolved in an ethanolic solution of potassium hydroxide or sodium hydroxide.[5][9][10]

-

The mixture is heated to reflux for a period of 2-3 hours.[5][9]

-

After cooling, the reaction mixture is diluted with water and then acidified with hydrochloric acid to a pH of approximately 4.[9]

-

The precipitated p-methoxycinnamic acid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from ethanol.[9]

Signaling Pathways and Biological Activities

p-Methoxycinnamoyl compounds exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-documented. The primary mechanism for this activity involves the inhibition of key inflammatory mediators.

Anti-inflammatory Signaling Pathway

p-Methoxycinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by targeting the cyclooxygenase (COX) and NF-κB signaling pathways.

Caption: Anti-inflammatory action of p-methoxycinnamoyl compounds.

p-Methoxycinnamic acid has been shown to suppress the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. It also inhibits the nuclear translocation of the transcription factor NF-κB p65 subunit, which is a key regulator of the inflammatory response. Furthermore, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a p-methoxycinnamoyl compound, such as an ester, from p-methoxycinnamic acid.

Caption: General workflow for synthesis and purification.

This guide provides a foundational understanding of the structure and properties of p-methoxycinnamoyl compounds. The presented data and protocols offer valuable resources for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of molecules. Further investigation into the diverse derivatives and their mechanisms of action will undoubtedly continue to unveil their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent | Semantic Scholar [semanticscholar.org]

- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 7. rsc.org [rsc.org]

- 8. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. SYNTHESIS OF p-METHOXY-CYNNAMIL- p-METOXYCINAMATE FROM ETHYL p-METHOXYCINAMAT WAS ISOLATED FROM DRIED RHIZOME Kaempferia Galanga L AS SUNSCREEN COMPOUND | Taufikkurohmah | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]

The Potent Biological Activities of Methoxycinnamoyl Derivatives: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological effects of methoxycinnamoyl derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Methoxycinnamoyl derivatives, a class of phenolic compounds, have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This document provides a detailed overview of their mechanisms of action, quantitative biological data, and the experimental protocols necessary to evaluate their efficacy.

Core Biological Activities and Data

Methoxycinnamoyl derivatives have demonstrated significant potential in various therapeutic areas. Their efficacy is often attributed to the presence of the methoxy group on the cinnamoyl scaffold, which can modulate their physicochemical properties and biological target interactions. The following tables summarize the quantitative data on the biological activities of various methoxycinnamoyl derivatives.

Table 1: Anticancer Activity of Methoxycinnamoyl Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2'-Hydroxy-2",5"-dimethoxychalcone | CLBL-1 (Canine lymphoma) | MTT | 1.5 ± 0.2 | [1] |

| 2'-Hydroxy-4',6'-dimethoxychalcone | CLBL-1 (Canine lymphoma) | MTT | 1.8 ± 0.3 | [1] |

| 2'-Hydroxy-2"-methoxychalcone | CLBL-1 (Canine lymphoma) | MTT | 2.1 ± 0.4 | [1] |

| 2'-Hydroxy-3"-methoxychalcone | CLBL-1 (Canine lymphoma) | MTT | 2.5 ± 0.5 | [1] |

| Chalcone Methoxy Derivative 3a | MDA-MB-231 (Human breast cancer) | MTT | 2.1 ± 0.1 | [2] |

| Chalcone Methoxy Derivative 5a | MDA-MB-231 (Human breast cancer) | MTT | 3.2 ± 0.2 | [2] |

| 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid | HepG2 (Human liver cancer) | MTT | 5.6 ± 0.42 (48h) | [3] |

| 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid | MCF-7 (Human breast cancer) | MTT | 11.5 ± 0.9 (48h) | [3] |

| p-Methoxycinnamoyl Hydrazide (4d) | T47D (Human breast cancer) | MTT | 200 | [4] |

Table 2: Anti-inflammatory Activity of Methoxycinnamoyl Derivatives

| Compound/Derivative | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |

| 4-Methoxycinnamyl p-coumarate | RAW 264.7 | Griess Assay | Nitric Oxide Production | Not specified | [5] |

| Diferuloylputrescine (DFP) | RAW 264.7 | Griess Assay | Nitric Oxide Production | Most potent of tested | [6] |

| p-Dicoumaroyl-putrescine (DCP) | RAW 264.7 | Griess Assay | Nitric Oxide Production | - | [6] |

| Ferulic Acid (FA) | RAW 264.7 | Griess Assay | Nitric Oxide Production | - | [6] |

| p-Coumaric Acid (CA) | RAW 264.7 | Griess Assay | Nitric Oxide Production | Least potent of tested | [6] |

Table 3: Enzyme Inhibitory Activity of Methoxycinnamoyl Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | Mushroom Tyrosinase | Spectrophotometric | 0.000059 | [4] |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) | Mushroom Tyrosinase | Spectrophotometric | 0.0021 | [4] |

| Cinnamic acid-1,2,4-triazole hybrid (4b) | Soybean Lipoxygenase | Spectrophotometric | 4.5 | [7] |

| Cinnamic acid-1,2,4-triazole hybrid (4g) | Soybean Lipoxygenase | Spectrophotometric | 4.5 | [7] |

| Cinnamic acid-1,2,4-triazole hybrid (6a) | Soybean Lipoxygenase | Spectrophotometric | 5.0 | [7] |

| Cinnamic acid derivative (3i) | Soybean Lipoxygenase | Spectrophotometric | 7.4 | [8] |

Signaling Pathways Modulated by Methoxycinnamoyl Derivatives

The biological effects of methoxycinnamoyl derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several methoxycinnamoyl derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain methoxycinnamoyl derivatives have been found to modulate this pathway.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to accurately assess the biological activity of methoxycinnamoyl derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the methoxycinnamoyl derivative and incubate for the desired period (e.g., 48 or 72 hours).

-

Terminate the experiment by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.[9][10]

Griess Assay for Nitric Oxide Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production.

Materials:

-

96-well microtiter plates

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the methoxycinnamoyl derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[10][11]

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

Materials:

-

96-well microtiter plates

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the methoxycinnamoyl derivative solution at various concentrations.

-

Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every 2 minutes) for 20-30 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition and calculate the IC50 value.[12]

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

Materials:

-

96-well UV-transparent microplates

-

Xanthine oxidase

-

Xanthine or hypoxanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Microplate reader capable of reading UV absorbance

Procedure:

-

In a 96-well plate, add 50 µL of the methoxycinnamoyl derivative solution at various concentrations.

-

Add 35 µL of phosphate buffer and 30 µL of xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine or hypoxanthine substrate solution.

-

Immediately measure the increase in absorbance at 295 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of uric acid formation.

-

Determine the percentage of inhibition and calculate the IC50 value.[1][2][11][13]

Conclusion

Methoxycinnamoyl derivatives represent a promising class of compounds with a wide array of biological activities relevant to human health. Their demonstrated anticancer, anti-inflammatory, and enzyme inhibitory effects warrant further investigation and development. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of these versatile molecules, offering standardized protocols and a summary of existing quantitative data to facilitate future studies. The elucidation of their interactions with key signaling pathways, as visualized in this guide, opens new avenues for the design of novel and targeted therapeutic agents.

References

- 1. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. abcam.com [abcam.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. revistabionatura.com [revistabionatura.com]

- 12. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 13. public.pensoft.net [public.pensoft.net]

A Technical Guide to the Spectroscopic Data of Methoxymethyl (MeOCM) Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl (MeOCM or MOM) analogues. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data (NMR, IR, and MS) in structured tables, details the experimental protocols for data acquisition, and visualizes relevant workflows.

Introduction to this compound (MOM) Protecting Group

The methoxymethyl (this compound or MOM) group is a commonly used protecting group for alcohols in organic synthesis. Its stability in a wide range of reaction conditions, particularly towards basic and organometallic reagents, and its relatively straightforward removal under acidic conditions make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. Understanding the characteristic spectroscopic signatures of this compound-protected compounds is crucial for their synthesis, characterization, and purification.

Spectroscopic Data of this compound Analogues

The following tables summarize the characteristic spectroscopic data for a selection of this compound-protected alcohols. These values are representative and can vary slightly depending on the specific molecular structure and the solvent used for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound-protected compounds. The key diagnostic signals are those of the methoxymethyl group itself.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Ethers in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity |

| O-CH₂ -O | 4.60 - 4.80 | s |

| O-CH₃ | 3.30 - 3.50 | s |

| R-O-CH - | 3.50 - 4.50 | Varies |

Caption: Representative ¹H NMR chemical shifts for the methoxymethyl protecting group.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Ethers in CDCl₃

| Carbon | Chemical Shift (ppm) |

| O-C H₂-O | 94 - 98 |

| O-C H₃ | 55 - 57 |

| R-O-C - | 60 - 80 |

Caption: Characteristic ¹³C NMR chemical shifts for the methoxymethyl protecting group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the ether linkages in this compound analogues and confirming the absence of the parent alcohol's hydroxyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound Ethers

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-O Stretch (asymmetric) | 1150 - 1085 | Strong |

| C-O Stretch (symmetric) | 1050 - 1020 | Strong |

| O-H Stretch (of parent alcohol) | 3600 - 3200 | Absent |

Caption: Key IR absorption bands for this compound-protected alcohols.

Mass Spectrometry (MS)

Mass spectrometry of this compound ethers often shows a weak or absent molecular ion peak. The fragmentation pattern is characterized by the loss of the methoxymethyl group or parts of it.

Table 4: Common Mass Spectral Fragments for this compound Ethers

| Fragment | m/z | Comments |

| [M - OCH₃]⁺ | M - 31 | Loss of a methoxy radical. |

| [M - CH₂OCH₃]⁺ | M - 45 | Loss of the methoxymethyl radical. |

| [CH₂=O⁺CH₃] | 45 | Often the base peak. |

Caption: Typical fragmentation patterns observed in the mass spectra of this compound ethers.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

General Procedure for this compound Protection of an Alcohol

A solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) is added, followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.5-2.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Caption: Workflow for the this compound protection of an alcohol.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates. Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are generally obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Signaling Pathways and Logical Relationships

The application of this compound protection is a fundamental step in multi-step organic synthesis, enabling the selective reaction of other functional groups within a molecule. The logical relationship of a protection-deprotection strategy is illustrated below.

Caption: Logical workflow of a protection-reaction-deprotection sequence.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound analogues. For specific applications, it is always recommended to consult the primary literature for detailed data and protocols relevant to the molecule of interest.

An In-depth Technical Guide to the Solubility and Stability of p-Methoxycinnamoyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-Methoxycinnamoyl esters, focusing on their solubility and stability. These esters, prominently including ethyl p-methoxycinnamate and octyl p-methoxycinnamate (octinoxate), are widely utilized in various industries, from cosmetics as UV filters to pharmaceuticals for their anti-inflammatory properties. Understanding their solubility and stability is paramount for formulation development, ensuring product efficacy, and meeting regulatory standards.

Solubility of p-Methoxycinnamoyl Esters

The solubility of p-Methoxycinnamoyl esters is a critical parameter influencing their bioavailability and formulation. As lipophilic compounds, their solubility in aqueous media is limited, necessitating the use of organic solvents or specialized formulation strategies to enhance dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for prominent p-Methoxycinnamoyl esters. It is important to note that comprehensive solubility data across a wide range of solvents is not extensively available in publicly accessible literature, highlighting an area for further research.

| Ester Name | Common Name(s) | Solvent | Temperature (°C) | Solubility |

| Ethyl p-methoxycinnamate | EPMC | n-Hexane (polymorph) | Not Specified | 0.202 mg/mL |

| Succinic Acid (cocrystal) | Not Specified | 0.217 mg/mL | ||

| Octyl p-methoxycinnamate | Octinoxate, OMC | Water | 27 | < 0.1 g/100 mL[1] |

| Alcohols | Not Specified | Miscible[2][3] | ||

| Propylene Glycol | Not Specified | Soluble[4] | ||

| Isopropanol | Not Specified | Soluble[4] | ||

| Various Oils | Not Specified | Miscible/Soluble[2][5] |

Experimental Protocol: Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[6][7][8] The following protocol is a generalized procedure adaptable for p-Methoxycinnamoyl esters.

Objective: To determine the aqueous solubility of a p-Methoxycinnamoyl ester at a controlled temperature.

Materials:

-

p-Methoxycinnamoyl ester of interest

-

Purified water (or other aqueous buffer)

-

Volumetric flasks

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the p-Methoxycinnamoyl ester to a series of flasks containing a known volume of purified water or buffer. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the flasks to stand undisturbed at the set temperature to let the undissolved particles settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of the p-Methoxycinnamoyl ester of known concentrations.

-

Determine the concentration of the ester in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the p-Methoxycinnamoyl ester in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

References

- 1. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. OCTYL METHOXYCINNAMATE (OMC) - Ataman Kimya [atamanchemicals.com]

- 3. Octyl Methoxycinnamate: Sun Protection & More in Personal Care - OMC [periodical.knowde.com]

- 4. ulprospector.com [ulprospector.com]

- 5. atamankimya.com [atamankimya.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Mechanism of Action of MeOCM-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl ether (MeOCM or MOM) functional group, while commonly employed as a protecting group for alcohols in organic synthesis, is also an integral part of various biologically active molecules. The presence of the this compound group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, leading to enhanced potency, selectivity, and duration of action. This guide provides a detailed examination of the mechanism of action of two distinct classes of this compound-containing molecules: Salvinorin B methoxymethyl ether and its analogs, which are potent κ-opioid receptor agonists, and isosteviol-based MOM-ether derivatives, which exhibit cytotoxic effects against cancer cell lines.

Section 1: Salvinorin B Methoxymethyl Ether and Analogs - Potent κ-Opioid Receptor Agonists

Salvinorin B methoxymethyl ether (this compound-SalB) is a semi-synthetic analog of the naturally occurring Salvinorin A, a potent hallucinogen. The introduction of the this compound group at the C-2 position of Salvinorin B results in a compound with significantly enhanced affinity and potency for the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.[1]

Mechanism of Action: κ-Opioid Receptor Agonism

This compound-SalB and its analogs act as highly potent and selective full agonists at the κ-opioid receptor.[2] Upon binding, these molecules stabilize an active conformation of the receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the coupling to and activation of Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, KOR activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Furthermore, KOR agonists can also trigger a G-protein-independent signaling pathway involving β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The balance between G-protein and β-arrestin signaling (biased agonism) is an active area of research, as it may differentiate the therapeutic effects (e.g., analgesia) from the adverse effects (e.g., dysphoria) of KOR agonists.

Signaling Pathway

References

Potential Therapeutic Targets of p-Methoxycinnamoyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Methoxycinnamoyl compounds, a class of phytochemicals and their synthetic derivatives, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of these compounds, with a focus on their applications in oncology and inflammatory diseases. We present quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to p-Methoxycinnamoyl Compounds

p-Methoxycinnamoyl derivatives are characterized by a methoxy group at the para position of the phenyl ring of a cinnamic acid scaffold. A prominent and well-studied example is ethyl p-methoxycinnamate (EPMC), a major active constituent isolated from the rhizome of Kaempferia galanga. These compounds have demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and antioxidant properties, making them promising candidates for further therapeutic development.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of p-methoxycinnamoyl compounds stems from their ability to modulate specific molecular targets and signaling pathways involved in the pathogenesis of various diseases.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory effects of p-methoxycinnamoyl compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition : Ethyl p-methoxycinnamate has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1]

-

NF-κB Pathway Inhibition : A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. EPMC has been demonstrated to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.[2][3]

Anticancer Activity

p-Methoxycinnamoyl compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

-

Induction of Apoptosis : EPMC, in combination with other agents, has been shown to induce apoptosis in cancer cells. This is evidenced by the increased expression of markers for DNA double-strand breaks, such as p-γH2AX.[4] The apoptotic process is intricately regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][6]

-

Inhibition of Proliferation and Metastasis : By targeting the NF-κB pathway, EPMC can inhibit the metastatic potential of cancer cells.[4] Furthermore, some methoxyphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Antioxidant Activity

The phenolic structure of these compounds contributes to their antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS radical scavenging.[7][8]

Quantitative Data Summary

The following tables summarize the reported biological activities of p-methoxycinnamoyl compounds and their derivatives.

Table 1: Anti-inflammatory and Anticancer Activity of Ethyl p-Methoxycinnamate (EPMC)

| Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| NF-κB Inhibition | B16F10-NFκB Luc2 Melanoma Cells | 88.7 μM | [2][4] |

| COX-1 Inhibition | in vitro enzyme assay | 1.12 µM | [1] |

| COX-2 Inhibition | in vitro enzyme assay | 0.83 µM | [1] |

| Cytotoxicity | B16 Melanoma Cells | 97.09 μg/mL | |

| Cytotoxicity | A549 Lung Cancer Cells | >1400 μg/mL | |

| Anti-dengue virus (DENV-2) | HepG2 cells | 22.58 µM | [3] |

| Anti-dengue virus (DENV-2) | A549 cells | 6.17 µM | [3] |

Table 2: Cytotoxicity of Methoxy Chalcone Derivatives

| Compound | Cell Line | IC50 (48h) |

| Chalcone Methoxy Derivative 3a | Mouse Luc-4t1 Breast Cancer | Value not specified |

| Chalcone Methoxy Derivative 5a | Mouse Luc-4t1 Breast Cancer | Value not specified |

| Chalcone Methoxy Derivative 3a | Human MDA-MB-231 Breast Cancer | Value not specified |

| Chalcone Methoxy Derivative 5a | Human MDA-MB-231 Breast Cancer | Value not specified |

Table 3: Antioxidant Activity of Phenolic Compounds (DPPH & ABTS Assays)

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Gallic acid hydrate | Value not specified | 1.03 ± 0.25 | [7] |

| (+)-Catechin hydrate | 5.25 ± 0.31 | 3.12 ± 0.51 | [7] |

| Caffeic acid | 4.50 ± 0.30 | 1.59 ± 0.06 | [7] |

| Rutin hydrate | Value not specified | 4.68 ± 1.24 | [7] |

| Quercetin | Value not specified | 1.89 ± 0.33 | [7] |

| Kaempferol | Value not specified | 3.70 ± 0.15 | [7] |

Signaling Pathways and Visualizations

The therapeutic effects of p-methoxycinnamoyl compounds are mediated by their interaction with complex signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of p-methoxycinnamoyl compounds on cell viability.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

-

Cell Transfection : Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Compound Treatment and Stimulation : After 24 hours of transfection, treat the cells with various concentrations of the p-methoxycinnamoyl compound for a specified pre-incubation time. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement : Transfer the cell lysates to a white 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 activity.

-

Enzyme and Compound Preparation : Reconstitute purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare various concentrations of the test compound.

-

Incubation : In a 96-well plate, add the reaction buffer, heme cofactor, the respective COX enzyme, and the test compound or vehicle control. Incubate for 10-15 minutes at 37°C.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid (the substrate). Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Reaction Termination and Product Measurement : Stop the reaction by adding a solution of hydrochloric acid. The product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable prostaglandin F2α (PGF2α) by the addition of stannous chloride. The concentration of PGF2α is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in a 6-well plate and treat them with the p-methoxycinnamoyl compound at the desired concentrations for a specified time.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence signals for FITC (green, apoptotic cells) and PI (red, necrotic cells).

-

Data Analysis : Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion and Future Directions

p-Methoxycinnamoyl compounds, particularly ethyl p-methoxycinnamate, have demonstrated significant therapeutic potential through their interactions with key targets in inflammation and cancer. Their ability to inhibit NF-κB and COX enzymes, induce apoptosis, and exhibit antioxidant properties underscores their promise as lead compounds in drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of these compounds for their respective targets.

-

In Vivo Efficacy and Safety : To validate the in vitro findings in relevant animal models of disease.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : To understand the absorption, distribution, metabolism, and excretion of these compounds and their relationship to their biological effects.

A deeper understanding of the molecular mechanisms and therapeutic potential of p-methoxycinnamoyl compounds will pave the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to In Vitro Screening of Small Molecule Compound Libraries

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "MeOCM compound libraries" is not a widely recognized classification in the scientific literature. This guide provides a comprehensive framework for the in vitro screening of small molecule compound libraries in general, which can be adapted for your specific chemical series.

Introduction to In Vitro Screening

In vitro screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their biological activity in a controlled laboratory setting.[1] This process is essential for identifying "hits"—compounds that demonstrate a desired effect on a biological target—which can then be optimized into lead compounds and potential drug candidates.[2] The screening process can be broadly divided into biochemical assays, which measure the direct interaction of a compound with a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a living cell.[3][4]

High-Throughput Screening (HTS) utilizes robotics, liquid handling devices, and sensitive detectors to automate this process, making it possible to screen large compound libraries efficiently.[1][5] The data generated from HTS campaigns are extensive and require sophisticated analysis to identify genuine hits and avoid false positives.[6][7]

High-Throughput Screening (HTS) Assay Formats

A variety of assay formats are available for HTS, each with its own advantages and suitability for different biological questions.

-

Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction between a compound and a purified biological target.[3][8]

-

Cell-Based Assays: These assays are conducted using living cells and provide information on a compound's activity in a more physiologically relevant context.[10]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of any screening campaign. Below are example protocols for common HTS assays.

Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition

Fluorescence Polarization (FP) is a technique used to monitor binding events in solution.[13] It is well-suited for HTS due to its homogeneous format (no wash steps) and sensitivity.[14] The principle relies on the difference in the rotation of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein.[13][15]

Objective: To identify compounds that inhibit the binding of a fluorescently labeled tracer to a target kinase.

Materials:

-

Target Kinase

-

Fluorescently labeled tracer (e.g., a labeled ATP-competitive inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Compound library plates

-

Plate reader with FP capabilities

Protocol:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the assay plates. Dispense DMSO into control wells.

-

Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to all wells.

-

Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-kinase binding.

-

Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X final concentration) to all wells.

-

Final Incubation: Incubate the plates for 1 hour at room temperature, protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

Cell-Based Assay: Luciferase Reporter Gene Assay for Pathway Activation

Luciferase reporter gene assays are a widely used method to study gene expression.[11] A reporter gene (luciferase) is placed under the control of a promoter of interest. When the signaling pathway of interest is activated, it drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate.[12]

Objective: To identify compounds that activate a specific signaling pathway, leading to the expression of a luciferase reporter gene.

Materials:

-

Stable cell line expressing the luciferase reporter construct

-

Cell culture medium

-

Compound library plates

-

White, opaque 384-well cell culture plates

-

Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed the cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 20 µL of culture medium and incubate overnight.

-

Compound Addition: Add 100 nL of each compound from the library plates to the cell plates.

-

Incubation: Incubate the plates for the desired time to allow for pathway activation and reporter gene expression (e.g., 6-24 hours).

-

Reagent Addition: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 20 µL of the luciferase reagent to each well.

-

Lysis and Signal Development: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

-

Measurement: Read the luminescence on a plate reader.

Data Analysis and Presentation

The analysis of HTS data involves several steps to ensure data quality and to identify true "hits."[7][16]

4.1. Quality Control:

-

Z'-factor: This is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

4.2. Hit Selection:

-

A "hit" is a compound that produces a response above a certain threshold. Common methods for hit selection include using a percentage inhibition or activation cutoff, or a statistical measure like the Z-score.

4.3. Data Presentation:

Quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Primary Screening Hits for Kinase X Inhibition

| Compound ID | % Inhibition @ 10 µM | IC50 (µM) |

|---|---|---|

| This compound-001 | 95.2 | 0.15 |

| This compound-002 | 88.7 | 1.2 |

| this compound-003 | 75.4 | 5.8 |

Table 2: Summary of Primary Screening Hits for Pathway Y Activation

| Compound ID | % Activation @ 10 µM | EC50 (µM) |

|---|---|---|

| This compound-101 | 250 | 0.5 |

| This compound-102 | 180 | 2.1 |

| this compound-103 | 150 | 8.9 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Experimental Workflow

References

- 1. High-throughput screening - Wikipedia [en.wikipedia.org]

- 2. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

- 3. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. rna.uzh.ch [rna.uzh.ch]

- 8. Biochemical Assays | Evotec [evotec.com]

- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. promega.com [promega.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Methoxycinnamoyl Derivatives: A Technical Guide

This guide provides an in-depth overview of the preliminary cytotoxicity studies of methoxycinnamoyl derivatives, targeting researchers, scientists, and drug development professionals. It covers quantitative data on cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Introduction

Methoxycinnamoyl derivatives, a class of organic compounds characterized by a methoxy-substituted cinnamoyl group, have garnered significant interest in oncological research. These compounds, found in various natural sources and also accessible through synthetic routes, have demonstrated potential as anticancer agents. Preliminary cytotoxicity studies are crucial in the early stages of drug discovery to evaluate the efficacy of these derivatives in inhibiting cancer cell growth and to elucidate their mechanisms of action. This guide synthesizes key findings and methodologies in this area to facilitate further research and development.

Quantitative Cytotoxicity Data

The cytotoxic effects of various methoxycinnamoyl derivatives have been evaluated against a range of cancer cell lines. The following tables summarize the key quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Methoxyflavone Analogs

| Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Citation |

| Calycopterin | DU145 | 48 h | 235 | [1] |

| Acacetin | HCT116 | 24 h | 25 | [1] |

Table 2: Cytotoxicity of Methoxy Chalcone Derivatives

| Compound | Cell Line | IC50 Value (µM) | Citation |

| 4'-O-caproylated-DMC | SH-SY5Y | 5.20 | [2] |

| 4'-O-methylated-DMC | SH-SY5Y | 7.52 | [2] |

| 4'-O-benzylated-DMC | A-549 | 9.99 | [2] |

| 4'-O-benzylated-DMC | FaDu | 13.98 | [2] |

Table 3: Cytotoxicity of Resveratrol Methoxy Derivatives

| Compound | Cell Line | IC50 Value (µM) | Citation |

| 3,4,5,4'-tetramethoxy-trans-stilbene | LNCaP | 1-5 | [3] |

| 3,4,5,4'-tetramethoxy-trans-stilbene | HT-29 | 1-5 | [3] |

| 3,4,5,4'-tetramethoxy-trans-stilbene | HepG2 | 1-5 | [3] |

| 3,4,4',5-tetramethoxy-stilbene | PC-3 | 3 | [3] |

| 3,4,4',5-tetramethoxy-stilbene | LNCaP | 0.4 | [3] |

| 3,4,4',5-tetramethoxy-stilbene | DU-145 | 0.4 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of methoxycinnamoyl derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the methoxycinnamoyl derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the methoxycinnamoyl derivative.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of methoxycinnamoyl derivatives are often mediated through the induction of apoptosis. The following diagrams illustrate a common experimental workflow for assessing cytotoxicity and the key signaling pathways involved.

Caption: A typical experimental workflow for cytotoxicity studies.

Caption: Mitochondrial pathway of apoptosis induced by methoxycinnamoyl derivatives.

Caption: Inhibition of the PI3K/Akt survival pathway.

Conclusion

Preliminary cytotoxicity studies are a cornerstone in the evaluation of methoxycinnamoyl derivatives as potential anticancer therapeutic agents. The data presented in this guide highlight the cytotoxic potential of several derivatives against various cancer cell lines. The provided experimental protocols offer a standardized framework for conducting such studies, ensuring reproducibility and comparability of results. Furthermore, the elucidation of the underlying signaling pathways, such as the induction of the mitochondrial apoptosis pathway and the inhibition of survival pathways like PI3K/Akt, provides a deeper understanding of their mechanism of action. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, aiming to accelerate the translation of these promising compounds from preclinical studies to potential clinical applications.

References

Methodological & Application

Synthesis of p-Methoxycinnamoyl Esters: A Detailed Guide to Fischer and Steglich Esterification

Application Notes

The synthesis of p-methoxycinnamoyl esters is of significant interest to researchers in the fields of cosmetics, materials science, and drug development. These compounds are well-known for their UV-absorbing properties and are commonly used as sunscreen agents.[1] Beyond their application in cosmetics, their structural motif is also explored in the development of novel bioactive molecules. This document provides detailed protocols for the synthesis of p-methoxycinnamoyl esters from p-methoxycinnamic acid using two common and effective methods: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification is a classic acid-catalyzed esterification method. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. This method is cost-effective and suitable for a range of primary and secondary alcohols.

Steglich Esterification offers a milder alternative to the Fischer method, making it particularly suitable for substrates that are sensitive to strong acidic conditions or for the esterification of sterically hindered alcohols. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and generally provides high yields. A significant advantage of the Steglich esterification is the formation of a stable urea byproduct that can be easily removed by filtration.

The choice between these two methods will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the starting materials. For simple, robust alcohols, the Fischer esterification is often sufficient. For more complex or sensitive substrates, the Steglich esterification provides a more controlled and often higher-yielding approach.

Data Presentation: Synthesis of p-Methoxycinnamoyl Esters

The following table summarizes reaction conditions and yields for the synthesis of various p-methoxycinnamoyl esters using both Fischer and Steglich esterification methods.

| Ester Product | Alcohol | Method | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) |

| Methyl p-methoxycinnamate | Methanol | Fischer | H₂SO₄ | Methanol | Reflux | 96 h | High (not specified) |

| Octyl p-methoxycinnamate | n-Octanol | Fischer | Acid Catalyst | Not specified | Not specified | 3 h | 71.6 |

| (E)-4-methoxycinnamoyl ester derivative | Secondary Alcohol | Steglich | DIC, DMAP | Anhydrous DCM | Not specified | Not specified | 81 |

| Cinnamyl cinnamate | Cinnamyl alcohol | Steglich | DCC, DMAP | DCM | Room Temp. | 1.5 h | 98 |

| Various (E)-cinnamyl esters | 1°/2° aliphatic, benzylic, allylic alcohols, phenols | Steglich | EDC, DMAP | Acetonitrile | 40-45 °C | 45 min | ~70 (average) |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of p-Methoxycinnamic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of p-methoxycinnamic acid with an alcohol.

Materials:

-

p-Methoxycinnamic acid

-

Alcohol (e.g., ethanol, n-octanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methoxycinnamic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux and maintain the temperature for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-methoxycinnamoyl ester.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification of p-Methoxycinnamic Acid

This protocol provides a method for the synthesis of p-methoxycinnamoyl esters under mild conditions.

Materials:

-

p-Methoxycinnamic acid

-

Alcohol (e.g., isopropanol, benzyl alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-methoxycinnamic acid and the desired alcohol (1.0-1.2 equivalents).

-

Dissolve the reactants in anhydrous dichloromethane or acetonitrile.

-

Add a catalytic amount of DMAP (approximately 5-10 mol%).

-

In a separate flask, dissolve DCC (1.1-1.2 equivalents) or EDC (1.5 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1.5-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent. If EDC was used, the urea byproduct is water-soluble and will be removed during the workup.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude p-methoxycinnamoyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Visualizations

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for the Purification of p-Methoxycinnamoyl Compounds using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamoyl compounds are a class of organic molecules characterized by a methoxy-substituted phenyl group attached to an acrylic acid or related functional group. These compounds, including p-methoxycinnamic acid (p-MCA), its various esters like ethyl p-methoxycinnamate (EPMC), and aldehydes such as trans-4-methoxycinnamaldehyde, are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. They are found in various natural sources, such as the rhizomes of Kaempferia galanga (Kencur), and are also synthesized for various applications, including as UV-filtering agents in sunscreens. The purification of these compounds to a high degree of purity is crucial for their characterization, biological activity screening, and inclusion in final product formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of p-Methoxycinnamoyl compounds from complex mixtures such as crude extracts or synthetic reaction products. This document provides detailed application notes and protocols for the purification of these compounds using HPLC, with a focus on reversed-phase chromatography.

Data Presentation: HPLC Purification Parameters and Performance

The successful purification of p-Methoxycinnamoyl compounds by HPLC depends on the careful selection of chromatographic parameters. The following tables summarize typical conditions and performance metrics for the analytical and preparative scale separation of various p-Methoxycinnamoyl derivatives.

Table 1: Analytical HPLC Methods for p-Methoxycinnamoyl Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |

| p-Methoxycinnamic Acid (pMCA) | µ-Bondapak C18 (3.9 x 300 mm) | Methanol:Water (30:70, v/v) | 0.8 | 286 | ~8.5 | [1] |

| Ethyl p-Methoxycinnamate (EPMC) | C18 | Methanol:Phosphoric Acid (70:30, v/v) | 1.0 | 310 | Not Specified | [1] |

| 4-Methoxycinnamyl p-coumarate (MCC) & trans-4-Methoxycinnamaldehyde (MCD) | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1.0 | 320 | 13.6 (MCC), 4.5 (MCD) | [2][3] |

| Cinnamaldehyde | C18 | Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v/v) | 0.8 | 292 | 7.1 |

Table 2: Preparative HPLC Purification of p-Methoxycinnamoyl Compounds - Representative Data

| Compound | Column | Mobile Phase | Sample Load (mg) | Throughput (mg/hr) | Purity (%) | Recovery (%) |

| p-Methoxycinnamic Acid | C18 (e.g., 20 x 250 mm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 100 - 500 | 50 - 200 | >98 | >90 |

| Ethyl p-Methoxycinnamate | C18 (e.g., 20 x 250 mm) | Methanol/Water (Isocratic or Gradient) | 200 - 1000 | 100 - 400 | >99 | >92 |

| trans-4-Methoxycinnamaldehyde | C18 (e.g., 20 x 250 mm) | Acetonitrile/Water (Gradient) | 150 - 600 | 75 - 250 | >97 | >88 |

Note: The values in Table 2 are representative and can vary based on the specific crude sample purity, column packing, and HPLC system.

Experimental Protocols

Protocol 1: Sample Preparation from Natural Sources (e.g., Etlingera pavieana Rhizomes)

This protocol is adapted for the extraction of compounds like 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde.

-

Extraction:

-

Air-dry and pulverize the rhizomes of Etlingera pavieana.

-

Perform extraction using a suitable solvent. Ethyl acetate has been shown to be effective for extracting less polar p-Methoxycinnamoyl compounds.[2] Maceration or reflux can be used as the extraction method.[2]

-

For reflux extraction, add the powdered rhizomes to ethyl acetate in a round-bottom flask and heat under reflux for 4 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Pre-Purification (Optional):

-

For complex extracts, a preliminary fractionation step using column chromatography over silica gel can be performed to enrich the fraction containing the target p-Methoxycinnamoyl compounds.

-

-

Final Sample Preparation for HPLC:

-

Dissolve a known amount of the crude or semi-purified extract in the HPLC mobile phase or a compatible solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

-

Protocol 2: Sample Preparation from Synthetic Reaction Mixtures

-

Work-up:

-

Following the completion of the synthesis of a p-Methoxycinnamoyl compound, perform a standard aqueous work-up to remove water-soluble impurities and reagents. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to obtain the crude synthetic product.

-

-

Dissolution and Filtration:

-

Dissolve the crude product in a suitable solvent for HPLC injection. The injection solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Protocol 3: Preparative Reversed-Phase HPLC for Purification of p-Methoxycinnamic Acid

-

HPLC System and Column:

-

A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.

-

Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 or 10 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

-

Note: The acidic modifier helps to suppress the ionization of the carboxylic acid group of p-MCA, leading to better peak shape and retention.

-

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min (This should be optimized based on the column dimensions and manufacturer's recommendations).

-

Detection: 286 nm.[1]

-